molecular formula C20H15Cl2N3O2S B14613467 N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide CAS No. 59749-15-4

N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide

Cat. No.: B14613467
CAS No.: 59749-15-4
M. Wt: 432.3 g/mol
InChI Key: DTSSDCZMUXAHOV-UHFFFAOYSA-N
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Description

N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-protozoal properties . This compound is characterized by the presence of a dichloroacridine moiety, which is known for its biological activity.

Preparation Methods

The synthesis of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide typically involves the reaction of 3,6-dichloroacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide involves its interaction with biological molecules. The dichloroacridine moiety is known to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound may also interact with other molecular targets and pathways, contributing to its biological activity.

Comparison with Similar Compounds

N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide can be compared with other acridine derivatives, such as:

Properties

CAS No.

59749-15-4

Molecular Formula

C20H15Cl2N3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

N-[4-[(3,6-dichloroacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H15Cl2N3O2S/c1-28(26,27)25-15-6-4-14(5-7-15)23-20-16-8-2-12(21)10-18(16)24-19-11-13(22)3-9-17(19)20/h2-11,25H,1H3,(H,23,24)

InChI Key

DTSSDCZMUXAHOV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)Cl)Cl

Origin of Product

United States

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